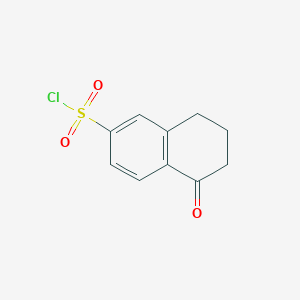

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEMJVZRENKSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride involves sulfonylation of the tetrahydronaphthalene moiety using sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid under controlled conditions. The key steps include:

- Starting material : 5,6,7,8-tetrahydronaphthalene or 6-methoxy-1-tetralone (a related ketone derivative).

- Sulfonylation agent : Sulfuryl chloride (SO₂Cl₂) is commonly used to introduce the sulfonyl chloride group at the 2-position of the tetrahydronaphthalene ring.

- Catalysts : Lewis acids such as aluminum chloride (AlCl₃) are employed to facilitate regioselective sulfonylation.

- Reaction conditions : Typically carried out at room temperature or slightly elevated temperatures with stirring over several hours to ensure completion.

- Work-up : The reaction mixture is poured into ice-cold water to precipitate the sulfonyl chloride product, which is then filtered, washed, and recrystallized from appropriate solvents for purification.

This method is exemplified by the synthesis of sulfonyl chloride derivatives from 6-methoxy-1-tetralone, where the sulfonyl chloride intermediate is isolated as a solid product without requiring further purification.

Detailed Reaction Procedure

A representative procedure reported in the literature involves:

- Adding 6-methoxy-1-tetralone (10 mmol) portion-wise to a reaction mixture containing sulfuryl chloride and AlCl₃ under stirring.

- The mixture is maintained at room temperature for approximately 24 hours to ensure complete sulfonylation.

- Upon completion, the reaction mixture is quenched by pouring into ice-cold water, precipitating the sulfonyl chloride.

- The solid is rapidly filtered, washed with cold water, and dried.

- The crude product can be recrystallized from ethanol or other suitable solvents to obtain pure this compound.

Alternative Methods and Modifications

- Amine coupling : The sulfonyl chloride intermediate can be further reacted with amines in ethanol with triethylamine as a base to form sulfonamide derivatives, indicating the versatility of the sulfonyl chloride group for further functionalization.

- Fluorination : The sulfonyl chloride can be converted to sulfonyl fluoride by treatment with fluoride sources such as potassium fluoride (KF), which offers compounds with improved stability for biological applications.

Reaction Conditions Optimization

Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical for maximizing yield and selectivity. For example:

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 20–40 °C (room temperature) | Higher temperatures may increase rate but risk side reactions |

| Solvent | Ethanol, methanol, or THF | Polar solvents improve solubility and reaction rate |

| Catalyst | AlCl₃ (Lewis acid) | Enhances regioselectivity and sulfonylation efficiency |

| Reaction Time | 12–24 hours | Ensures complete conversion of starting material |

Purification and Characterization

- The crude sulfonyl chloride is typically purified by recrystallization from ethanol or other suitable solvents.

- Characterization is performed using:

- NMR spectroscopy (¹H and ¹³C) to confirm the tetrahydronaphthalene ring saturation and sulfonyl chloride substitution.

- Mass spectrometry to verify molecular weight.

- Infrared spectroscopy (IR) to identify characteristic S=O stretching vibrations and the sulfonyl chloride functional group.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Sulfonylation | 5,6,7,8-tetrahydronaphthalene + SO₂Cl₂ + AlCl₃ | Formation of this compound |

| Reaction temperature | Room temperature (20–40 °C) | Optimal for regioselectivity and yield |

| Reaction time | 12–24 hours | Ensures complete sulfonylation |

| Work-up | Quench in ice-cold water, filtration | Precipitates sulfonyl chloride solid |

| Purification | Recrystallization from ethanol | Obtains pure compound |

| Further functionalization | Reaction with amines or fluoride sources | Produces sulfonamides or sulfonyl fluorides |

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride:

- Antimicrobial Activity :

- Anticancer Potential :

- Inhibitory Effects :

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for synthesizing more complex pharmaceutical agents:

- Drug Development : Researchers are exploring its derivatives as potential candidates for new drugs targeting infections and cancer.

- Synthesis of Novel Compounds : The sulfonyl chloride group can be utilized to create various derivatives through nucleophilic substitution reactions, expanding the library of compounds available for biological testing.

Material Science Applications

Beyond medicinal chemistry, this compound has implications in material science:

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

- Dyes and Pigments : The compound may also find applications in the development of dyes due to its chromophoric characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on glioblastoma cell lines revealed significant cytotoxicity associated with derivatives of this compound. Further studies are needed to elucidate the underlying mechanisms and optimize these compounds for clinical use.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

2-Naphthalenesulfonyl Chloride

Structure and Functional Groups :

- Fully aromatic naphthalene backbone with a sulfonyl chloride group at position 2.

- Lacks the hydrogenated ring and oxo group present in the target compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClO₂S |

| Molecular Weight | 226.68 g/mol |

| Melting Point | 74–78°C |

| CAS RN | 93-11-8 |

Contrast with Target Compound :

- The partially saturated ring reduces aromatic conjugation, which may lower melting points and alter solubility compared to 2-naphthalenesulfonyl chloride.

(S)-Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride

Structure and Functional Groups :

- Shares the 5,6,7,8-tetrahydronaphthalene backbone but substitutes the oxo group with an amino (-NH₂) group and the sulfonyl chloride with a methyl carboxylate (-COOCH₃).

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| CAS RN | 2061996-77-6 |

Contrast with Target Compound :

- The sulfonyl chloride in the target compound is electrophilic, whereas the amino group in this analog is nucleophilic.

- The oxo group in the target compound may participate in ketone-specific reactions (e.g., condensations), absent in the amino derivative.

1-Naphthalenethiol

Structure and Functional Groups :

- Features a thiol (-SH) group at position 1 of a fully aromatic naphthalene ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈S |

| Molecular Weight | 160.23 g/mol |

| CAS RN | 529-36-2 |

Contrast with Target Compound :

- The sulfonyl chloride is electrophilic, while the thiol is nucleophilic, leading to divergent reactivity.

- The target compound’s hydrogenated ring and oxo group create a distinct electronic environment compared to the fully aromatic 1-naphthalenethiol.

1,3,6-Naphthalenetrisulfonic Acid Sodium Salt Hydrate

Structure and Functional Groups :

- Contains three sulfonic acid (-SO₃H) groups on a naphthalene ring, neutralized as sodium salts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₉S₃·nNa·nH₂O |

| CAS RN | 19437-42-4 |

Contrast with Target Compound :

- The trisulfonic acid is ionic and polar, whereas the target compound’s sulfonyl chloride is a covalent electrophile.

- The lack of hydrogenation or oxo groups in this compound limits its utility in reactions requiring ketone or saturated ring interactions.

Structural and Reactivity Analysis

- Hydrogen Bonding : The oxo group may engage in hydrogen bonding (as per Etter’s graph set analysis ), influencing crystallization and stability.

- Crystallography Tools : Programs like SHELXL and ORTEP-3 could elucidate differences in molecular packing and hydrogen-bonding patterns between the target compound and its analogs.

Biological Activity

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS No. 1803597-42-3) is a sulfonyl chloride derivative with a molecular formula of CHClOS and a molecular weight of 244.69 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid with thionyl chloride. The reaction conditions are crucial for achieving high yields and purity, often requiring controlled temperatures and atmospheric conditions .

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. Such interactions enable the modification of biomolecules, including proteins and peptides, which can be pivotal in studying their functions and interactions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, sulfonamide derivatives formed from reactions with amines have shown potential as inhibitors of carbonic anhydrase IX (CA IX), a target for cancer therapy .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Its derivatives have been investigated for their efficacy against carbonic anhydrases and other relevant targets in cancer biology .

3. Cytotoxicity

In vitro assays have demonstrated cytotoxic effects on different cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene core can significantly influence the cytotoxic potency .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Sulfonamide Derivatives : Research focusing on tertiary sulfonamide derivatives synthesized from this compound revealed promising anticancer activity against various cell lines, highlighting their potential as therapeutic agents .

- Enzyme Inhibition Studies : A specific study evaluated the inhibitory effects of synthesized compounds on CA IX. The results indicated that certain modifications could enhance inhibitory activity significantly compared to standard drugs like acetazolamide .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.